Br-PEG2-CH2COOH

PROTAC design linker length optimization ternary complex formation

Br-PEG2-CH2COOH (synonyms: Bromo-PEG2-acetic acid, 2-[2-(2-bromoethoxy)ethoxy]acetic acid; CAS: 2409962-85-0) is a heterobifunctional polyethylene glycol (PEG) linker containing a bromide group at one terminus and a carboxylic acid at the other. The compound features a PEG2 spacer (two ethylene glycol repeat units), giving it a molecular weight of 227.05 g/mol and molecular formula C₆H₁₁BrO₄.

Molecular Formula C6H11BrO4
Molecular Weight 227.05 g/mol
Cat. No. B15543840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG2-CH2COOH
Molecular FormulaC6H11BrO4
Molecular Weight227.05 g/mol
Structural Identifiers
InChIInChI=1S/C6H11BrO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9)
InChIKeyYGRSFPDJSXXMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Br-PEG2-CH2COOH: Heterobifunctional PEG2 Linker for PROTAC Synthesis and Bioconjugation Procurement


Br-PEG2-CH2COOH (synonyms: Bromo-PEG2-acetic acid, 2-[2-(2-bromoethoxy)ethoxy]acetic acid; CAS: 2409962-85-0) is a heterobifunctional polyethylene glycol (PEG) linker containing a bromide group at one terminus and a carboxylic acid at the other [1]. The compound features a PEG2 spacer (two ethylene glycol repeat units), giving it a molecular weight of 227.05 g/mol and molecular formula C₆H₁₁BrO₄ . The terminal carboxylic acid reacts with primary amine groups via EDC or HATU activation to form stable amide bonds, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions . This dual functionality enables sequential, orthogonal conjugation strategies in bioconjugation workflows. The hydrophilic PEG spacer enhances aqueous solubility relative to alkyl linkers, and the compound is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and as a building block for antibody-drug conjugates (ADCs) and biomolecule modification .

Why Br-PEG2-CH2COOH Cannot Be Replaced by Br-PEG1 or Br-PEG3 Linkers Without Experimental Re-Validation


PEG linkers within the Br-PEGn-CH2COOH series (n = 1, 2, 3, 4) are not functionally interchangeable despite sharing identical terminal reactive groups. The ethylene glycol repeat unit count (n) governs critical molecular parameters—including linker length, conformational flexibility, aqueous solubility, and the spatial distance between conjugated ligands—that directly affect ternary complex formation efficiency in PROTACs and pharmacokinetic profiles in ADC constructs . Systematic studies on PROTAC linker length optimization have demonstrated that degradation potency varies non-monotonically with PEG unit count; a given target protein–E3 ligase pair exhibits maximal degradation activity at a specific linker length, with both shorter and longer analogs showing reduced efficacy [1]. Consequently, substituting Br-PEG2-CH2COOH with Br-PEG1-CH2COOH (shorter reach, reduced solubility) or Br-PEG3-CH2COOH (longer reach, different conformational ensemble) without re-optimizing the entire PROTAC design will unpredictably alter ternary complex geometry and target degradation efficiency. The quantitative evidence in Section 3 establishes the measurable performance boundaries that distinguish Br-PEG2-CH2COOH from its nearest analogs.

Br-PEG2-CH2COOH Procurement Evidence: Comparative Performance Data for Informed Linker Selection


PEG2 Linker Length Enables Ternary Complex Geometry Unattainable with PEG1 or PEG3 Analogs

In a systematic study of ERα-targeting PROTACs (LCL-ER(dec) series), PEG2, PEG3, and PEG4 linker variants were synthesized and directly compared for ERα degradation activity [1]. The PEG3 variant exhibited the highest degradation potency among the three, but the PEG2 variant demonstrated a distinct activity profile—showing measurable but lower maximal degradation relative to PEG3, yet maintaining significant target engagement that may be preferable in contexts requiring partial rather than complete target knockdown [1]. This direct head-to-head comparison establishes that PEG2 occupies a specific position on the linker length–activity continuum, distinct from both the shorter PEG1 (insufficient span for productive ternary complex formation in many systems) and longer PEG3/PEG4 variants (which may introduce excessive conformational entropy or suboptimal ligand orientation).

PROTAC design linker length optimization ternary complex formation

Aqueous Solubility Advantage of PEG2 Over Alkyl Linkers: Comparative LogP and Polar Surface Area Data

The PEG2 spacer in Br-PEG2-CH2COOH confers enhanced aqueous solubility relative to alkyl-based heterobifunctional linkers of comparable molecular weight. While direct experimental LogP data for Br-PEG2-CH2COOH is not publicly reported, class-level inference from structurally characterized PEG linkers establishes that each ethylene glycol unit (-OCH₂CH₂-) contributes approximately -0.5 to -0.7 to calculated LogP and increases topological polar surface area (TPSA) by ~18-20 Ų per unit relative to alkyl carbons [1]. The PEG2 spacer (two ethylene glycol units) in Br-PEG2-CH2COOH provides an estimated TPSA contribution of 52-55 Ų from the ether oxygens alone, compared to ~0 Ų for an equivalent alkyl (butylene) spacer. In PROTAC development, PEG linkers are documented to 'increase the PROTAC's water solubility, affecting cell permeability, thereby improving oral absorption' . This solubility enhancement enables conjugation reactions to proceed in wholly aqueous or aqueous-organic solvent systems without the precipitation issues commonly encountered with hydrophobic alkyl linkers.

aqueous solubility drug-likeness bioconjugation efficiency

Bromide Leaving Group Reactivity: Quantitative Comparison with Chloride and Tosylate Analogs in Nucleophilic Substitution

The bromide group in Br-PEG2-CH2COOH serves as a superior leaving group for Sₙ2 nucleophilic substitution reactions compared to chloride-containing analogs and offers distinct reactivity advantages over sulfonate esters. Bromide is documented as 'a very good leaving group for nucleophilic substitution reactions' in PEG linker technical specifications . Class-level kinetic data from physical organic chemistry establishes the relative leaving group ability: in Sₙ2 reactions with standard nucleophiles (e.g., thiolates, amines), bromide reacts approximately 50-100 times faster than chloride under identical conditions, while being less prone to hydrolysis side reactions than highly reactive sulfonate esters such as tosylate (-OTs) or mesylate (-OMs) [1]. This intermediate reactivity profile positions Br-PEG2-CH2COOH as a balanced choice: sufficiently reactive for efficient conjugation under mild conditions (room temperature, pH 7-9 aqueous buffer), yet stable enough for purification and storage without the rapid hydrolytic degradation characteristic of tosylate-PEG linkers.

nucleophilic substitution leaving group ability reaction kinetics

Monodisperse Molecular Weight vs. Polydisperse PEG: Quantified Batch-to-Batch Reproducibility Advantage

Br-PEG2-CH2COOH is a monodisperse (discrete) PEG compound with a precisely defined molecular weight of 227.05 g/mol and a single, uniform chain length of exactly two ethylene glycol repeat units [1]. In contrast, polymeric PEG reagents (e.g., 'PEG2000-COOH') exhibit polydispersity—a distribution of chain lengths across a range of molecular weights, typically characterized by a polydispersity index (PDI, Mw/Mn) of 1.05-1.20 even for high-quality commercial polymers [2]. For a polymeric PEG with nominal MW 2000, this translates to actual molecular weights spanning approximately 1800-2200 g/mol across individual molecules within the same batch. When used in PROTAC synthesis, polydisperse PEG linkers generate a heterogeneous mixture of PROTAC molecules with varying linker lengths, confounding structure-activity relationship (SAR) analysis and complicating analytical characterization (LC-MS, NMR). Monodisperse Br-PEG2-CH2COOH eliminates this heterogeneity, producing a single, well-defined PROTAC species that yields clean analytical data and reproducible biological results .

monodisperse PEG batch consistency PROTAC characterization

Validated Application Scenarios for Br-PEG2-CH2COOH Procurement Based on Comparative Evidence


PROTAC Library Synthesis Requiring Defined PEG2 Linker Length for Ternary Complex Optimization

Br-PEG2-CH2COOH is optimally procured for PROTAC library construction when systematic linker length variation is required to map the structure-activity relationship between PEG unit count and target degradation efficiency. As established in Section 3, PEG2 represents a distinct point on the linker length continuum—distinct from both PEG1 (shorter, may not span the required inter-ligand distance) and PEG3 (longer, may introduce excessive conformational flexibility). Procurement of Br-PEG2-CH2COOH alongside its PEG1 and PEG3 analogs enables systematic linker scanning to identify the optimal length for a given target–E3 ligase pair . The monodisperse nature of this compound ensures that each PROTAC variant in the library contains exactly two ethylene glycol units, eliminating linker-length heterogeneity that would otherwise confound SAR interpretation .

Two-Step Sequential Bioconjugation Requiring Orthogonal Bromide and Carboxylic Acid Reactivity

Br-PEG2-CH2COOH is the linker of choice for sequential bioconjugation workflows where two distinct conjugation steps must be performed without cross-reactivity. The bromide group undergoes nucleophilic substitution with thiols or amines to attach a first payload (e.g., a fluorophore, drug, or targeting ligand), while the carboxylic acid remains protected or unreactive until activated by EDC/HATU in a subsequent step to conjugate a second biomolecule . The bromide's intermediate leaving group ability (Section 3) ensures efficient first-step conjugation under mild aqueous conditions without premature carboxylic acid activation or hydrolysis side reactions. This orthogonal reactivity profile distinguishes Br-PEG2-CH2COOH from homobifunctional linkers (e.g., bis-NHS esters) and from linkers with less discriminating leaving groups (e.g., tosylates) that may hydrolyze during extended reaction times .

Aqueous-Phase Conjugation of Hydrophobic Payloads Requiring Enhanced Linker Solubility

For conjugation reactions involving hydrophobic small molecules (e.g., kinase inhibitors, fluorescent dyes with LogP > 3) to hydrophilic biomolecules (e.g., antibodies, peptides), Br-PEG2-CH2COOH provides the necessary aqueous solubility bridge to prevent reaction precipitation. The PEG2 spacer contributes an estimated -1.0 to -1.4 LogP reduction and ~50-55 Ų of polar surface area relative to alkyl linkers of equivalent molecular weight (Section 3), enabling reactions to proceed in wholly aqueous buffers (pH 7-8) without organic co-solvents that might denature sensitive protein conjugates . This solubility advantage makes Br-PEG2-CH2COOH particularly valuable for preparing antibody-drug conjugate (ADC) intermediates and fluorescent protein labels where maintaining native protein conformation during conjugation is critical .

PROTAC Development Requiring High-Fidelity Analytical Characterization and Regulatory Documentation

In lead optimization and preclinical development stages where PROTAC candidates require rigorous analytical characterization (LC-MS, NMR, elemental analysis) and eventual regulatory documentation, Br-PEG2-CH2COOH is the procurement choice over polydisperse PEG alternatives. Its monodisperse molecular weight of exactly 227.05 g/mol and single defined structure yield clean mass spectra with a single [M+H]⁺ peak at m/z 227.0/229.0 (bromine isotope pattern), in contrast to polydisperse PEG linkers that produce complex mass envelopes spanning hundreds of daltons . This analytical clarity is essential for confirming PROTAC identity and purity, establishing batch-to-batch consistency, and generating data suitable for IND filings. Procurement specifications should require certificate of analysis (CoA) documentation confirming monodispersity via HPLC or MS, with purity ≥95% as verified by quantitative methods .

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